molecular formula C8H18NO4+ B019793 N,N-Dimethyldeoxynojirimycin CAS No. 104195-23-5

N,N-Dimethyldeoxynojirimycin

Cat. No.: B019793
CAS No.: 104195-23-5
M. Wt: 192.23 g/mol
InChI Key: RPDFLURSXKOUMG-ULAWRXDQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyldeoxynojirimycin (N,N-DM-DNJ) is a synthetic derivative of deoxynojirimycin (DNJ), a naturally occurring iminosugar. DNJ derivatives are characterized by their ability to inhibit glycosidases, enzymes critical for processing glycoproteins and glycolipids. N,N-DM-DNJ is synthesized by substituting the hydroxyl group at the nitrogen position of DNJ with two methyl groups, enhancing its lipophilicity and altering its pharmacokinetic properties .

The compound’s primary mechanism involves competitive inhibition of α-glucosidases, which disrupts N-linked glycan processing and glycosphingolipid biosynthesis. This activity has therapeutic implications for diseases like diabetes, viral infections, and lysosomal storage disorders. However, its selectivity and potency are highly dependent on the substituent groups introduced during synthesis .

Properties

CAS No.

104195-23-5

Molecular Formula

C8H18NO4+

Molecular Weight

192.23 g/mol

IUPAC Name

(2R,3R,4R,5S)-2-(hydroxymethyl)-1,1-dimethylpiperidin-1-ium-3,4,5-triol

InChI

InChI=1S/C8H18NO4/c1-9(2)3-6(11)8(13)7(12)5(9)4-10/h5-8,10-13H,3-4H2,1-2H3/q+1/t5-,6+,7-,8-/m1/s1

InChI Key

RPDFLURSXKOUMG-ULAWRXDQSA-N

SMILES

C[N+]1(CC(C(C(C1CO)O)O)O)C

Isomeric SMILES

C[N+]1(C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)C

Canonical SMILES

C[N+]1(CC(C(C(C1CO)O)O)O)C

Other CAS No.

104195-23-5

Synonyms

N,N-dimethyldeoxy-nojirimycin
N,N-dimethyldeoxynojirimycin

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Biochemical Activity and Selectivity

Table 1: Comparative Biochemical Profiles of DNJ Derivatives
Compound Substituent Target Enzyme Key Activity Reference
N,N-DM-DNJ N,N-Dimethyl α-Glucosidases Broad inhibition, moderate selectivity
NB-DNJ N-Butyl Glucosylceramide synthase High potency in glycosphingolipid reduction
N-Pentafluorobenzyl-DNJ N-Pentafluorobenzyl CD4+ T-cell α-glucosidases Immune cell-specific inhibition
α-1-C-Hexyl-DNJ C1-Hexyl Intestinal isomaltase 100-fold selectivity over α-glucosidase

Key Findings :

  • N,N-DM-DNJ exhibits broad-spectrum α-glucosidase inhibition but lacks the tissue-specific targeting seen in analogues like N-pentafluorobenzyl-DNJ .
  • NB-DNJ ’s butyl chain enhances membrane permeability, making it effective in lysosomal storage disorders, whereas N,N-DM-DNJ’s dimethyl groups limit cellular uptake .
  • α-1-C-Alkyl-DNJ derivatives show remarkable selectivity for intestinal enzymes, attributed to steric effects from C1 substitution .

Pharmacological and Therapeutic Implications

  • Lipophilicity : N-Alkylation (e.g., NB-DNJ’s butyl chain) increases lipophilicity, improving blood-brain barrier penetration. N,N-DM-DNJ’s smaller substituents restrict this advantage .
  • Metabolic Stability : Fluorinated derivatives (e.g., N-pentafluorobenzyl-DNJ) exhibit prolonged half-lives due to resistance to oxidative metabolism .
  • Toxicity : NB-DNJ is associated with gastrointestinal side effects, while N,N-DM-DNJ’s toxicity profile remains understudied .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.